molecular formula C17H15NO B12946752 1-(4-(1H-indol-1-yl)phenyl)propan-1-one

1-(4-(1H-indol-1-yl)phenyl)propan-1-one

Cat. No.: B12946752
M. Wt: 249.31 g/mol
InChI Key: BPNHPOLCBPWKJD-UHFFFAOYSA-N
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Description

1-(4-(1H-indol-1-yl)phenyl)propan-1-one is a synthetic organic compound that features an indole moiety attached to a phenyl ring, which is further connected to a propanone group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(1H-indol-1-yl)phenyl)propan-1-one can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires precise control of temperature and pH to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-indol-1-yl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-(1H-indol-1-yl)phenyl)propan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(1H-indol-1-yl)phenyl)propan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or interact with DNA, leading to its diverse biological effects .

Comparison with Similar Compounds

  • 1-(4-(1H-pyrrol-1-yl)phenyl)propan-1-one
  • 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one

Comparison: 1-(4-(1H-indol-1-yl)phenyl)propan-1-one is unique due to its indole structure, which imparts distinct biological activities compared to other heterocyclic compounds like pyrrole and imidazole derivatives. The indole ring’s electron-rich nature makes it more reactive in electrophilic substitution reactions, enhancing its utility in synthetic chemistry .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(4-indol-1-ylphenyl)propan-1-one

InChI

InChI=1S/C17H15NO/c1-2-17(19)14-7-9-15(10-8-14)18-12-11-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3

InChI Key

BPNHPOLCBPWKJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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